molecular formula C21H13ClF6N2O3S B1668739 N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

Cat. No.: B1668739
M. Wt: 522.8 g/mol
InChI Key: VBZKJHSBGYDJAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCG-977 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.

    Introduction of Functional Groups: The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide under specific conditions.

    Final Assembly: The final compound is assembled by coupling the core structure with the chlorobenzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of CCG-977 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CCG-977 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CCG-977 is widely used in scientific research, particularly in the fields of:

    Chemistry: As a tool compound to study the RhoA pathway and its role in various chemical processes.

    Biology: To investigate the biological effects of RhoA signaling inhibition in cellular processes.

    Medicine: In cancer research to explore potential therapeutic applications by disrupting RhoA-mediated transcriptional responses.

    Industry: As a reference compound in the development of new inhibitors targeting the RhoA pathway.

Mechanism of Action

CCG-977 exerts its effects by inhibiting RhoA transcriptional signaling. The exact molecular mechanism is not fully understood, but it is believed to disrupt the interaction between RhoA and its downstream effectors, thereby inhibiting the transcriptional responses mediated by the Rho pathway . This inhibition affects various cellular processes, including cell migration, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CCG-977

CCG-977 is unique due to its specific structural features, such as the presence of trifluoromethyl groups and the chlorobenzamide moiety. These features contribute to its potency and selectivity as an inhibitor of RhoA transcriptional signaling. Additionally, its use as a tool compound in cancer research highlights its importance in studying the Rho pathway and developing potential therapeutic strategies.

Properties

Molecular Formula

C21H13ClF6N2O3S

Molecular Weight

522.8 g/mol

IUPAC Name

N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

InChI

InChI=1S/C21H13ClF6N2O3S/c22-15-3-1-12(2-4-15)19(31)29-16-5-7-18(8-6-16)34(32,33)30-17-10-13(20(23,24)25)9-14(11-17)21(26,27)28/h1-11,30H,(H,29,31)

InChI Key

VBZKJHSBGYDJAN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCG-977;  CCG 977;  CCG977.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide
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